molecular formula C46H85N13O13 B117146 Immunocorticotropin CAS No. 150035-99-7

Immunocorticotropin

Cat. No. B117146
M. Wt: 1028.2 g/mol
InChI Key: DFPJZTGPSSEBSP-ADDFTTBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Immunocorticotropin (ACTH) is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in regulating the body's response to stress, by stimulating the release of cortisol from the adrenal gland. ACTH has also been found to have immunomodulatory effects, which have led to its use in scientific research.

Mechanism Of Action

Immunocorticotropin acts on the adrenal gland to stimulate the production and release of cortisol. It does this by binding to specific receptors on the surface of adrenal cells, which activates a signaling pathway that ultimately leads to the synthesis and release of cortisol. Immunocorticotropin also has direct effects on immune cells, by binding to receptors on the surface of these cells and modulating their activity.

Biochemical And Physiological Effects

Immunocorticotropin has a range of biochemical and physiological effects, which are primarily mediated through its actions on the HPA axis and immune system. The main effect of Immunocorticotropin is to stimulate the production and release of cortisol, which has a wide range of effects on the body, including regulation of metabolism, immune function, and stress response. Immunocorticotropin also has direct effects on immune cells, by modulating their activity and proliferation.

Advantages And Limitations For Lab Experiments

Immunocorticotropin has several advantages for use in lab experiments. It is a well-characterized peptide hormone, with a known mechanism of action and a range of established assays for its measurement. It is also relatively stable and easy to store, making it a convenient reagent for use in experiments. However, Immunocorticotropin also has some limitations, including its high cost and the potential for batch-to-batch variation in its activity.

Future Directions

There are several potential future directions for research on Immunocorticotropin. One area of interest is the development of novel Immunocorticotropin analogs with improved pharmacokinetic properties and/or enhanced immunomodulatory effects. Another area of interest is the investigation of the role of Immunocorticotropin in other physiological processes, such as inflammation and wound healing. Finally, the use of Immunocorticotropin as a therapeutic agent for immune-related disorders, such as autoimmune diseases and cancer, is an area of active research.

Synthesis Methods

Immunocorticotropin is synthesized in the anterior pituitary gland, by cleavage of the proopiomelanocortin (POMC) precursor protein. The POMC protein is first cleaved into Immunocorticotropin and beta-endorphin, which are then further processed into their mature forms. Synthetic Immunocorticotropin can also be produced through chemical synthesis or recombinant DNA technology.

Scientific Research Applications

Immunocorticotropin has been extensively used in scientific research, particularly in the fields of endocrinology, immunology, and neuroscience. It has been used to study the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is the body's stress response system. Immunocorticotropin has also been used to investigate the role of cortisol in immune function, and its potential as an immunomodulatory agent.

properties

CAS RN

150035-99-7

Product Name

Immunocorticotropin

Molecular Formula

C46H85N13O13

Molecular Weight

1028.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI Key

DFPJZTGPSSEBSP-ADDFTTBFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N

sequence

VKKPGSSVKV

synonyms

immunocorticotropin
immunocortin
Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val
valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine

Origin of Product

United States

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